Product packaging for alpha-Methyl-DL-phenylalanine(Cat. No.:CAS No. 4415-69-4)

alpha-Methyl-DL-phenylalanine

Cat. No.: B7771072
CAS No.: 4415-69-4
M. Wt: 179.22 g/mol
InChI Key: HYOWVAAEQCNGLE-UHFFFAOYSA-N
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Description

Significance of α-Methyl-DL-phenylalanine as an Amino Acid Analog in Research

α-Methyl-DL-phenylalanine is a non-proteinogenic amino acid, meaning it is not one of the standard amino acids used to build proteins. ontosight.ai Its structure is nearly identical to phenylalanine, with the crucial addition of a methyl group to the alpha-carbon. ontosight.aicymitquimica.com This seemingly minor alteration dramatically changes its chemical properties and biological activity, making it a powerful tool for researchers. ontosight.ai

The primary significance of this analog lies in its ability to act as an inhibitor of several key enzymes. ontosight.aiwikipedia.org By competing with naturally occurring amino acids for binding sites on enzymes and transporters, it can modulate various metabolic pathways. This inhibitory action is central to its use in studying conditions related to amino acid metabolism. ontosight.aichemimpex.com

Furthermore, its unique structure makes it a compound of interest in pharmaceutical research and development. ontosight.aichemimpex.com It serves as a building block in the synthesis of novel peptides and other therapeutic agents. cymitquimica.comchemimpex.com The racemic nature of the DL-form, a mixture of D and L enantiomers, provides a broader scope for investigating stereospecific interactions within biological systems. ontosight.ai

Historical Context of α-Methyl-DL-phenylalanine in Academic Inquiry

The exploration of α-methylated amino acids, including α-Methyl-DL-phenylalanine, has a history rooted in the desire to understand and manipulate biological systems. Early studies focused on its effects on amino acid decarboxylases, enzymes crucial for the synthesis of neurotransmitters. acs.org Research dating back to the 1960s and 1970s investigated the inhibitory properties of α-methyl amino acid derivatives. nih.govahajournals.org

A significant area of early research involved its use as an inhibitor of phenylalanine hydroxylase. wikipedia.orgnih.gov This research was instrumental in developing animal models for phenylketonuria (PKU), a genetic disorder characterized by the inability to metabolize phenylalanine. wikipedia.orgnih.gov By administering α-Methyl-DL-phenylalanine along with phenylalanine, researchers could induce hyperphenylalaninemia, mimicking the biochemical state of PKU and allowing for in-depth study of the disease's pathology. wikipedia.orgnih.gov

Over the years, the application of α-Methyl-DL-phenylalanine has expanded into various fields, including neuroscience, oncology, and drug delivery, reflecting its versatility as a research tool. chemimpex.comnih.govmdpi.com

Scope and Research Focus of α-Methyl-DL-phenylalanine Studies

The research applications of α-Methyl-DL-phenylalanine are diverse, spanning multiple areas of biochemical and biomedical investigation.

Key Research Areas:

Enzyme Inhibition: A primary focus is its role as an inhibitor of enzymes such as phenylalanine hydroxylase and tyrosine hydroxylase. ontosight.aiwikipedia.org This is crucial for studying metabolic disorders and neurotransmitter synthesis. wikipedia.orgmdpi.com

Neurotransmitter Research: By inhibiting tyrosine hydroxylase, α-Methyl-DL-phenylalanine can deplete catecholamine neurotransmitters, providing insights into their roles in neurological function and disorders. wikipedia.orgchemimpex.com

Amino Acid Transport: It is a substrate for the L-type amino acid transporter 1 (LAT1), which is responsible for transporting large neutral amino acids across the blood-brain barrier. wikipedia.orgnih.gov This makes it a valuable tool for studying amino acid transport mechanisms and for the development of drugs that can target the brain. nih.govmtu.edu

Cancer Research: LAT1 is often overexpressed in cancer cells, making α-Methyl-DL-phenylalanine and its derivatives potential candidates for tumor-specific imaging and targeted therapy. nih.govmdpi.com

Peptide and Pharmaceutical Synthesis: It serves as a building block in the synthesis of peptides and other pharmaceuticals, contributing to the development of new therapeutic agents. cymitquimica.comchemimpex.commedchemexpress.com For instance, it has been used in the creation of peptidomimetics to stabilize peptide structures. researchgate.net

Table 1: Research Applications of α-Methyl-DL-phenylalanine

Research AreaSpecific ApplicationKey Findings
Enzyme Inhibition Inhibition of phenylalanine hydroxylaseInduces hyperphenylalaninemia, creating animal models for PKU. wikipedia.orgnih.gov
Inhibition of tyrosine hydroxylaseDepletes catecholamine neurotransmitters, aiding in the study of their function. wikipedia.org
Inhibition of aromatic L-amino acid decarboxylaseCompetitively inhibits the enzyme, affecting neurotransmitter synthesis. tandfonline.com
Neurotransmitter Research Depletion of catecholaminesProvides insights into the role of dopamine (B1211576) and norepinephrine (B1679862) in the brain. wikipedia.orgmdpi.com
Amino Acid Transport Substrate for LAT1Facilitates study of blood-brain barrier transport and targeted drug delivery. wikipedia.orgnih.gov
Cancer Research Targeting LAT1 in tumorsUsed in the development of radiolabeled analogs for tumor imaging and therapy. nih.govmdpi.com
Pharmaceutical Synthesis Building block for peptidesIncorporated into peptidomimetics to enhance stability and biological activity. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B7771072 alpha-Methyl-DL-phenylalanine CAS No. 4415-69-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-methyl-3-phenylpropanoic acid
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InChI

InChI=1S/C10H13NO2/c1-10(11,9(12)13)7-8-5-3-2-4-6-8/h2-6H,7,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HYOWVAAEQCNGLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
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DSSTOX Substance ID

DTXSID601312866
Record name DL-α-Methylphenylalanine
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Molecular Weight

179.22 g/mol
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Physical Description

Solid
Record name alpha-Methylphenylalanine
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CAS No.

1132-26-9, 4415-69-4
Record name DL-α-Methylphenylalanine
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Record name alpha-Methyl-DL-phenylalanine
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Record name alpha-Methylphenylalanine
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Record name 1132-26-9
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Record name DL-α-Methylphenylalanine
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Record name .ALPHA.-METHYL-DL-PHENYLALANINE
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Biosynthesis and Chemical Synthesis Methodologies of α Methyl Dl Phenylalanine and Its Derivatives

Synthetic Approaches to α-Methyl-DL-phenylalanine

The introduction of a methyl group at the α-carbon of phenylalanine presents unique synthetic challenges. Several classical and modern synthetic strategies have been employed to achieve this, each with its own advantages and limitations.

One of the most well-established methods for the synthesis of α-amino acids is the Strecker synthesis . This reaction involves the treatment of an aldehyde or ketone with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile. wikipedia.org For the synthesis of α-methyl-DL-phenylalanine, the starting material would be a ketone, specifically phenylacetone. The reaction proceeds through the formation of an intermediate imine, which is then attacked by a cyanide ion to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the desired α-methyl-DL-phenylalanine. masterorganicchemistry.commasterorganicchemistry.com The classical Strecker synthesis typically produces a racemic mixture of the amino acid. wikipedia.org

Another venerable method applicable to the synthesis of α,α-disubstituted amino acids is the Bucherer-Bergs reaction . This multicomponent reaction utilizes a ketone (in this case, phenylacetone), potassium cyanide, and ammonium (B1175870) carbonate to produce a hydantoin (B18101) intermediate. alfa-chemistry.comwikipedia.org This hydantoin can then be hydrolyzed to yield the target α-methyl-DL-phenylalanine. nih.govnih.gov The Bucherer-Bergs reaction is known for its simplicity and the use of readily available starting materials. encyclopedia.pub

Beyond these classical methods, modern synthetic organic chemistry has introduced more sophisticated approaches, including asymmetric synthesis methodologies to obtain enantiomerically pure forms of α-methyl-phenylalanine. These methods often employ chiral auxiliaries or catalysts to control the stereochemistry of the reaction. rsc.org Additionally, enzymatic and chemoenzymatic cascade reactions are emerging as powerful tools for the synthesis of α-methylated amino acids, offering high stereoselectivity under mild reaction conditions. researchgate.netnih.gov For instance, engineered enzymes like phenylalanine ammonia lyases and transaminases are being explored for the asymmetric synthesis of α-amino acids. nih.govacs.org

A summary of key synthetic approaches is presented in the table below.

Synthesis MethodStarting MaterialsKey IntermediatesProductStereochemistry
Strecker Synthesis Phenylacetone, Ammonia, Cyanideα-Aminonitrileα-Methyl-DL-phenylalanineRacemic
Bucherer-Bergs Reaction Phenylacetone, Potassium Cyanide, Ammonium CarbonateHydantoinα-Methyl-DL-phenylalanineRacemic
Asymmetric Synthesis Various (e.g., protected amino acids, aldehydes)Chiral intermediates (e.g., oxazolidinones)Enantiomerically pure α-methyl-phenylalanineStereospecific
Enzymatic Synthesis Phenylpyruvate derivatives, Methyl donorsEnzyme-substrate complexesEnantiomerically pure α-methyl-phenylalanine derivativesStereospecific

Derivatization Strategies for Functional Probes and Research Agents

The chemical scaffold of α-methyl-DL-phenylalanine can be modified to create a variety of derivatives that serve as valuable tools in biomedical research, particularly as imaging agents and probes to study biological activity.

Radiolabeled amino acids are increasingly used as tracers in Positron Emission Tomography (PET) for tumor imaging. The α-methyl group in α-methyl-phenylalanine derivatives can prevent in vivo metabolism, making them stable tracers.

One approach involves the introduction of positron-emitting radionuclides into the aromatic ring of α-methyl-phenylalanine. For example, derivatives of α-methyl-L-phenylalanine have been labeled with Bromine-76 (B1195326) (⁷⁶Br) , a positron emitter with a relatively long half-life, making it suitable for PET imaging. snmjournals.orgnih.gov Specifically, 2-[⁷⁶Br]bromo-α-methyl-L-phenylalanine (2-[⁷⁶Br]BAMP) and 4-[⁷⁶Br]bromo-α-methyl-L-phenylalanine (4-[⁷⁶Br]BAMP) have been synthesized and evaluated as potential tumor imaging agents. nih.gov The radiosynthesis of these compounds typically involves the radiobromination of a suitable precursor, such as a trimethylstannyl derivative. snmjournals.org

Another widely used radionuclide for PET is Fluorine-18 (¹⁸F) . α-Methyl-phenylalanine analogs have been labeled with ¹⁸F for brain tumor imaging. nih.govresearchgate.net The synthesis of these tracers often involves nucleophilic substitution with [¹⁸F]fluoride on a precursor molecule. For instance, α-[¹⁸F]fluoromethyl phenylalanine has been prepared from a cyclic sulfamidate precursor in good radiochemical yield. nih.gov The development of efficient labeling strategies is crucial for the routine clinical production of these PET tracers. researchgate.net

The table below summarizes examples of radiolabeled α-methyl-phenylalanine derivatives.

RadiotracerRadionuclideApplication
2-[⁷⁶Br]Bromo-α-methyl-L-phenylalanine (2-[⁷⁶Br]BAMP)Bromine-76 (⁷⁶Br)Tumor PET Imaging
4-[⁷⁶Br]Bromo-α-methyl-L-phenylalanine (4-[⁷⁶Br]BAMP)Bromine-76 (⁷⁶Br)Tumor PET Imaging
α-[¹⁸F]Fluoromethyl phenylalanineFluorine-18 (¹⁸F)Brain Tumor PET Imaging

Structural modifications of α-methyl-DL-phenylalanine can be made to modulate its biological activity and to develop probes for studying specific biological targets. The α-methyl group itself is a key structural modification of phenylalanine that imparts resistance to enzymatic degradation and can alter its interaction with biological systems. kennesaw.edu

α-Methyl-phenylalanine is known to act as an inhibitor of tyrosine hydroxylase , the rate-limiting enzyme in the biosynthesis of catecholamines. wikipedia.org This inhibition can lead to the depletion of neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862). This property makes α-methyl-phenylalanine a useful tool for studying the catecholaminergic system.

Furthermore, α-methyl-phenylalanine interacts with amino acid transporters. It is a substrate for the L-type amino acid transporter 1 (LAT1) , which is often overexpressed in cancer cells. wikipedia.orgnih.gov This property is exploited in the design of α-methyl-phenylalanine-based PET tracers for tumor imaging, as their uptake is mediated by LAT1. nih.gov Structural modifications, such as the introduction of a cyano group on the phenyl ring (e.g., 4-cyano-α-methyl-L-phenylalanine), can create spectroscopic probes to investigate peptide-membrane interactions. nih.gov

The introduction of methyl groups at various positions on the phenyl ring of phenylalanine has been used to create probes to study the dynamics of the hydrophobic core of proteins. nih.gov These modifications can influence the rotational freedom of the aromatic side chain and provide valuable insights into protein structure and function.

Enzymatic Interactions and Inhibition Kinetics of α Methyl Dl Phenylalanine

Inhibition of Phenylalanine Hydroxylase by α-Methyl-DL-phenylalanine

α-Methyl-DL-phenylalanine is recognized as an inhibitor of phenylalanine hydroxylase (PAH), the enzyme responsible for the conversion of phenylalanine to tyrosine. mdpi.com This inhibitory action is central to its effects on phenylalanine metabolism. By disrupting the normal activity of PAH, the compound can effectively modulate the levels of phenylalanine in the body. pharmacompass.com Studies in developing mice have demonstrated that the administration of α-Methyl-DL-phenylalanine can inhibit 65-70% of hepatic phenylalanine hydroxylase activity within 12 hours, an effect that can persist for 24 hours or longer. mdpi.com

Phenylalanine hydroxylase catalyzes the hydroxylation of phenylalanine's aromatic side-chain to create tyrosine. researchgate.net This process is crucial for the catabolism of excess dietary phenylalanine. researchgate.net The enzyme utilizes a non-heme iron and the cofactor tetrahydrobiopterin (B1682763) to cleave molecular oxygen for the hydroxylation reaction. researchgate.net Inhibitors of PAH, such as α-Methyl-DL-phenylalanine, are designed to interact with the enzyme's active site, impeding its catalytic function. pharmacompass.com This disruption prevents the normal metabolic breakdown of phenylalanine. pharmacompass.com The functional unit of PAH is a tetramer, with each molecule containing a catalytic domain where the enzymatic activity occurs. nih.gov The inactivation of this site by inhibitors is a key mechanism for controlling the enzyme's function.

The primary metabolic pathway for phenylalanine involves its conversion to tyrosine by phenylalanine hydroxylase. wikipedia.org Inhibition of this enzyme by α-Methyl-DL-phenylalanine leads to a significant disruption of this pathway, resulting in an accumulation of phenylalanine in the body. This condition is known as hyperphenylalaninemia. mdpi.comscilit.com Research has shown that the co-administration of α-Methyl-DL-phenylalanine and phenylalanine can lead to an approximately 40-fold increase in phenylalanine concentrations in both plasma and brain. mdpi.com Despite this dramatic rise in phenylalanine, plasma levels of tyrosine, the product of the PAH-catalyzed reaction, are not significantly altered. mdpi.com This indicates a potent and specific blockage of the primary phenylalanine catabolic route.

Impact of α-Methyl-DL-phenylalanine on Phenylalanine Metabolism

ParameterObservationReference
Hepatic Phenylalanine Hydroxylase Activity65-70% inhibition within 12 hours mdpi.com
Plasma & Brain Phenylalanine Concentration~40-fold increase mdpi.com
Plasma Tyrosine ConcentrationNot significantly altered mdpi.com

Modulation of Tyrosine Hydroxylase Activity by α-Methyl-DL-phenylalanine

Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, converting tyrosine to L-DOPA. scilit.comwikipedia.org While α-Methyl-DL-phenylalanine is a potent inhibitor of phenylalanine hydroxylase, its effect on tyrosine hydroxylase appears to be minimal. Studies investigating the metabolic consequences of α-Methyl-DL-phenylalanine administration have observed that while phenylalanine levels rise sharply, tyrosine levels in the plasma remain largely unchanged. mdpi.com This finding suggests that the subsequent step in the metabolic chain, the conversion of tyrosine to L-DOPA by tyrosine hydroxylase, is not significantly inhibited by α-Methyl-DL-phenylalanine itself. This specificity distinguishes it from other compounds like α-methyl-p-tyrosine, which is a known competitive inhibitor of tyrosine hydroxylase.

Interactions with Aromatic L-Amino Acid Decarboxylase

Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase, is another key enzyme in neurotransmitter synthesis, responsible for converting precursors like L-DOPA and 5-hydroxytryptophan (B29612) into dopamine (B1211576) and serotonin, respectively. α-methylamino acids, including α-Methyl-DL-phenylalanine, are known to interact with and inhibit this enzyme.

α-Methyl-DL-phenylalanine acts as a competitive inhibitor of aromatic L-amino acid decarboxylase. In competitive inhibition, the inhibitor molecule resembles the substrate and binds to the enzyme's active site, thereby preventing the actual substrate from binding. The presence of the α-methyl group in the inhibitor's structure is a key feature of its interaction with the AADC active site. This mechanism effectively reduces the rate of neurotransmitter synthesis by blocking the decarboxylation step.

Neurochemical and Metabolic Pathway Research Involving α Methyl Dl Phenylalanine

Impact on Catecholamine Neurotransmitter Synthesis and Regulation

Catecholamines are a group of neurotransmitters that include dopamine (B1211576) and norepinephrine (B1679862), which play crucial roles in mood, attention, and physiological stress responses. The synthesis of these neurotransmitters begins with the amino acid phenylalanine. α-Methyl-DL-phenylalanine has been utilized in research to modulate this synthesis, providing insights into its regulation.

The biosynthesis of dopamine and norepinephrine is a multi-step process that starts with the conversion of L-phenylalanine to L-tyrosine by the enzyme phenylalanine hydroxylase. L-tyrosine is then converted to L-DOPA by tyrosine hydroxylase, which is the rate-limiting step in catecholamine synthesis. L-DOPA is subsequently decarboxylated to form dopamine. In neurons that produce norepinephrine, dopamine is further hydroxylated by dopamine β-hydroxylase.

α-Methyl-DL-phenylalanine acts as an inhibitor of phenylalanine hydroxylase. By blocking this enzyme, it reduces the endogenous production of L-tyrosine from L-phenylalanine. This limitation in the availability of a key precursor for catecholamine synthesis can lead to decreased production of both dopamine and norepinephrine. This inhibitory action allows researchers to study the downstream effects of reduced catecholamine levels in various physiological systems.

Key Enzymes in Catecholamine Synthesis
EnzymeFunctionRole in Pathway
Phenylalanine HydroxylaseConverts L-phenylalanine to L-tyrosineInitial step in the synthesis of catecholamines from phenylalanine.
Tyrosine HydroxylaseConverts L-tyrosine to L-DOPARate-limiting step in catecholamine synthesis. nih.gov
Aromatic L-amino acid decarboxylase (DDC)Converts L-DOPA to dopamineFinal step in dopamine synthesis. nih.gov
Dopamine β-hydroxylase (DBH)Converts dopamine to norepinephrineKey enzyme in norepinephrine-producing neurons. nih.gov

The synthesis of the neurotransmitter serotonin begins with the amino acid L-tryptophan. L-tryptophan is first converted to 5-hydroxytryptophan (B29612) (5-HTP) by the enzyme tryptophan hydroxylase, which is the rate-limiting step in this pathway. 5-HTP is then decarboxylated to form serotonin.

While α-Methyl-DL-phenylalanine does not directly inhibit enzymes in the serotonin pathway, its influence on phenylalanine levels can indirectly affect serotonin metabolism. Phenylalanine and tryptophan share the same large neutral amino acid (LNAA) transporter system to cross the blood-brain barrier. wikipedia.orgfrontiersin.org When phenylalanine levels are elevated, as seen in experimental models using α-Methyl-DL-phenylalanine to inhibit its breakdown, it can competitively inhibit the transport of tryptophan into the brain. wikipedia.org This reduced availability of the precursor tryptophan can lead to a decrease in the synthesis of serotonin within the central nervous system.

Role in Inducing Experimental Hyperphenylalaninemia Models

Hyperphenylalaninemia is a condition characterized by elevated levels of phenylalanine in the blood. The most well-known cause of this is the genetic disorder phenylketonuria (PKU). Researchers have used α-Methyl-DL-phenylalanine to create animal models of hyperphenylalaninemia to study the pathophysiology of this condition.

Phenylketonuria is an inborn error of metabolism caused by a deficiency in the enzyme phenylalanine hydroxylase. biomarin.comnih.gov This deficiency leads to the accumulation of phenylalanine in the blood and brain, which can cause severe intellectual disability and other neurological problems if left untreated. biomarin.comwww.nhs.uk To investigate the mechanisms of brain damage in PKU, researchers have developed animal models that mimic this condition.

One common method for inducing hyperphenylalaninemia in animals is the co-administration of L-phenylalanine and α-Methyl-DL-phenylalanine. nih.gov The excess L-phenylalanine simulates the dietary intake of this amino acid, while α-Methyl-DL-phenylalanine inhibits the residual phenylalanine hydroxylase activity, leading to a sustained increase in blood and brain phenylalanine levels. nih.gov For instance, in newborn mice, daily administration of phenylalanine and α-Methyl-DL-phenylalanine resulted in an approximately 40-fold increase in phenylalanine concentrations in both plasma and brain. nih.gov This animal model allows for the study of the biochemical and cellular changes that occur in the brain as a result of high phenylalanine levels.

The use of α-Methyl-DL-phenylalanine to create animal models of hyperphenylalaninemia has provided valuable insights into the neurobiological consequences of this condition. Studies in these models have revealed a range of cellular and molecular alterations in the brain.

In newborn rats with experimentally induced phenylketonuria, researchers observed reduced cell proliferation, early cell death, and compensatory hyperplasia in the cerebellum. nih.gov Furthermore, chronic hyperphenylalaninemia in developing mice has been shown to cause disaggregation of brain polyribosomes and a reduction in the rate of polypeptide chain elongation, indicating an impairment of protein synthesis. nih.gov More recent research in a genetic mouse model of PKU, which exhibits chronic hyperphenylalaninemia, has demonstrated that elevated phenylalanine levels can lead to aberrant DNA methylation in the brain. nih.gov This epigenetic modification was associated with the dysregulation of genes involved in synaptic function, suggesting a potential mechanism for the neurological damage seen in PKU. nih.gov

Neurobiological Effects of Experimental Hyperphenylalaninemia
Neurobiological ConsequenceObserved Effect in Animal ModelsReference
Cellular Changes in CerebellumReduced cell proliferation, early cell death, and compensatory hyperplasia. nih.gov
Protein SynthesisDisaggregation of brain polyribosomes and reduced polypeptide chain elongation. nih.gov
Epigenetic ModificationsAberrant DNA methylation in the brain, leading to gene dysregulation. nih.gov

Investigation of Amino Acid Transport Mechanisms

The transport of amino acids across biological membranes, such as the intestinal mucosa and the blood-brain barrier, is a critical process for cellular nutrition and function. α-Methyl-DL-phenylalanine, as a derivative of phenylalanine, has been used to study the characteristics of the transport systems for large neutral amino acids (LNAAs).

The transport of L-phenylalanine across the rat nasal mucosa into the bloodstream has been shown to be mediated by a large neutral amino acid (LNAA) carrier. nih.gov This carrier-mediated transport is stereospecific, showing a preference for the natural L-isomer of phenylalanine over the D-isomer. nih.gov This specificity is a common feature of amino acid transporters.

In the context of hyperphenylalaninemia, the high concentrations of phenylalanine can lead to competitive inhibition of the LNAA transporter. This competition affects the transport of other LNAAs, such as tryptophan, into the brain. wikipedia.org By using α-Methyl-DL-phenylalanine to induce high levels of phenylalanine, researchers can study the kinetics of this competitive inhibition and its consequences on the brain's amino acid profile and subsequent neurotransmitter synthesis.

Substrate Properties for L-type Amino Acid Transporter 1 (LAT1)

Alpha-Methyl-DL-phenylalanine is recognized as a substrate for the L-type Amino Acid Transporter 1 (LAT1), a crucial transporter for large neutral amino acids (LNAAs). nih.gov Structurally, it is an analog of the natural amino acid L-phenylalanine, modified with a methyl group at the alpha-carbon position. Research has shown that this modification is tolerated by the LAT1 transporter, allowing the compound to be bound and transported across cell membranes. nih.gov

Studies focusing on its interaction with LAT family transporters have demonstrated that α-methyl-L-phenylalanine is a LAT1-selective compound. nih.govresearchgate.net It exhibits a pronounced preference for LAT1 over the related transporter, LAT2, which is another member of the system L family of amino acid transporters. nih.gov This selectivity is quantified by comparing the inhibition constant (Kᵢ), a measure of binding affinity, for each transporter. A lower Kᵢ value indicates a higher affinity. As shown in the table below, α-methyl-L-phenylalanine has a significantly higher affinity for LAT1 compared to LAT2, a characteristic that underscores its selectivity. nih.gov While it is effectively transported, its maximal transport velocity (Vmax) has been noted to be similar to that of other modified phenylalanine analogs, such as bicyclic-Phe. nih.govresearchgate.net

LAT1 vs. LAT2 Affinity and Selectivity of Phenylalanine Analogs
CompoundLAT1 Kᵢ (μM)LAT2 Kᵢ (μM)Selectivity Ratio (LAT2 Kᵢ / LAT1 Kᵢ)
L-phenylalanine26 ± 215 ± 10.58
α-methyl-L-phenylalanine23 ± 2>3000>130

Data sourced from scientific reports on phenylalanine analog interactions with LAT transporters. nih.gov The table illustrates the comparative binding affinity (Kᵢ) and calculated selectivity for LAT1 over LAT2.

Competitive Transport Inhibition at the Blood-Brain Barrier

The L-type Amino Acid Transporter 1 (LAT1) is highly expressed in the endothelial cells that form the blood-brain barrier (BBB). frontiersin.org Its primary physiological role in this location is to mediate the transport of essential LNAAs, such as phenylalanine, leucine (B10760876), and tryptophan, from the blood into the brain. solvobiotech.com This transport process is characterized by competition among all LAT1 substrates. nih.gov Because the transporter has a finite capacity, the presence of multiple LNAAs in the bloodstream leads to competition for binding to and transport by LAT1. scispace.comumich.edu

As a substrate for LAT1, α-methyl-DL-phenylalanine is subject to this competitive transport mechanism at the BBB. The rate of its uptake into the brain is influenced by the plasma concentrations of other endogenous LNAAs. An elevated concentration of other LNAAs can significantly reduce the transport of α-methyl-DL-phenylalanine across the BBB, and conversely, a high concentration of α-methyl-DL-phenylalanine would inhibit the transport of other LNAAs. scispace.com

This principle of competitive inhibition has been demonstrated extensively in studies of L-phenylalanine transport. In experiments using in situ brain perfusion in rats, the kinetic constants for L-phenylalanine transport were determined both with and without the presence of competing amino acids. The Michaelis constant (Kₘ), which reflects the substrate concentration at which the transport rate is half of its maximum, increases substantially in the presence of competitors. This indicates a lower apparent affinity of the transporter for the substrate due to the presence of inhibitors. For instance, the apparent Kₘ for L-phenylalanine influx increased approximately 20-fold during plasma perfusion (which contains a full spectrum of competing amino acids) compared to perfusion with a fluid lacking competitors. nih.gov This dynamic illustrates the competitive environment at the BBB that dictates the transport of all LAT1 substrates, including α-methyl-DL-phenylalanine.

Kinetic Constants of L-Phenylalanine Transport Across the Blood-Brain Barrier
ConditionKₘ (μmol/mL)Vmax (μmol/s/g)Notes
Without Competing Amino Acids0.0110.00069Represents transport kinetics of a single substrate.
With Competing Amino Acids (Plasma Perfusion)0.21-The apparent Kₘ is significantly increased, demonstrating competitive inhibition. Vmax is not directly comparable under these conditions.

Data from in situ brain perfusion studies in rats, illustrating the effect of competitive inhibition on transport kinetics. nih.gov

Applications of α Methyl Dl Phenylalanine As a Biochemical Probe

Use in Peptide and Protein Engineering Studies

The incorporation of α-methyl-DL-phenylalanine into peptides and proteins allows researchers to probe and modify their structural and functional characteristics.

The substitution of natural amino acids with α-methyl-DL-phenylalanine in peptide synthesis can lead to significant alterations in the resulting peptide's properties. The presence of the α-methyl group introduces steric hindrance that can restrict the conformational flexibility of the peptide backbone. This constraint can be exploited to stabilize specific secondary structures, such as α-helices. nih.gov For instance, a novel noncovalent "stapling" strategy has been proposed that utilizes the α-methyl group and the aromatic phenyl ring of α-methyl-l-phenylalanine to stabilize α-helical peptidomimetics. nih.gov This approach has been used to create a remarkably stable mimetic of the B-chain of human relaxin-3, a complex insulin-like peptide. nih.gov

Furthermore, the introduction of α-methylated amino acids can enhance a peptide's resistance to enzymatic degradation. This increased stability is a crucial attribute for the development of peptide-based therapeutics, which are often limited by their rapid clearance in the body.

While direct and extensive studies utilizing α-methyl-DL-phenylalanine as a probe for general enzyme activity and protein folding are not widely documented in the provided search results, its known effects on protein synthesis provide insights into its potential in this area. In animal studies, the administration of α-methyl-DL-phenylalanine in conjunction with phenylalanine has been shown to cause disaggregation of brain polyribosomes and a reduction in the rate of polypeptide chain elongation. researchgate.net This suggests that α-methyl-DL-phenylalanine can be used as a tool to modulate and study the machinery of protein synthesis.

The principles of using modified amino acids to study these processes are well-established. For example, the incorporation of fluorescently labeled non-natural amino acids, such as p-cyano-phenylalanine, allows for the investigation of protein binding and folding through techniques like fluorescence resonance energy transfer (FRET). Although not α-methyl-DL-phenylalanine itself, these studies highlight the potential of using structurally modified amino acids to gain insights into the dynamics of enzyme-substrate interactions and the pathways of protein folding. The steric bulk of the α-methyl group in α-methyl-DL-phenylalanine could be used to probe the spatial constraints of an enzyme's active site or to perturb folding intermediates, thereby providing information about these complex processes.

Application in Medical Imaging and Radiopharmaceutical Development

Radiolabeled derivatives of α-methyl-phenylalanine have emerged as promising agents for non-invasive medical imaging, particularly in the field of oncology.

Positron Emission Tomography (PET) is a powerful imaging modality that utilizes radiotracers to visualize and quantify metabolic processes in the body. Amino acid-based PET tracers are of particular interest for cancer imaging due to the increased metabolic activity of tumor cells. Derivatives of α-methyl-L-phenylalanine have been developed and evaluated as PET tracers for their potential to selectively accumulate in tumors.

One such derivative is L-2-[¹⁸F]fluoro-α-methyl-phenylalanine ([¹⁸F]FAMP). Preclinical studies in mice bearing human colorectal cancer xenografts have demonstrated that L-2-[¹⁸F]FAMP exhibits significantly higher tumor accumulation compared to its D-isomer and another clinically relevant tracer, L-3-[¹⁸F]-α-methyl-tyrosine ([¹⁸F]FAMT). PET imaging with L-2-[¹⁸F]FAMP allows for clear tumor visualization as early as one hour after injection, with high tumor retention for up to three hours.

Another promising avenue involves the use of the positron-emitting radionuclide bromine-76 (B1195326) (⁷⁶Br), which has a relatively long half-life of 16.2 hours. Researchers have designed and investigated ⁷⁶Br-labeled derivatives of α-methyl-L-phenylalanine, such as 2-[⁷⁶Br]bromo-α-methyl-L-phenylalanine (2-[⁷⁶Br]BAMP). In preclinical models, 2-[⁷⁷Br]BAMP (a surrogate for the PET isotope) has shown favorable pharmacokinetics, including rapid blood clearance and high accumulation in tumors. PET imaging with 2-[⁷⁶Br]BAMP has enabled clear visualization of tumors in mice.

The uptake of these α-methyl-L-phenylalanine derivatives in tumors is primarily mediated by the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. wikipedia.org This transporter-mediated uptake contributes to the tumor specificity of these imaging agents.

Preclinical PET Imaging Data for α-Methyl-L-phenylalanine Derivatives

Radiotracer Animal Model Tumor Type Key Findings
L-2-[¹⁸F]FAMP Mice Human colorectal cancer xenografts Significantly higher tumor accumulation than D-[¹⁸F]FAMPs and [¹⁸F]FAMT. Clear tumor visualization at 1 hour post-injection.

Targeted Alpha Therapy Strategies Using Radiolabeled α-Methyl-DL-phenylalanine

Targeted alpha therapy (TAT) is an emerging cancer treatment modality that utilizes alpha-emitting radionuclides conjugated to a targeting molecule to selectively deliver cytotoxic radiation to cancer cells. The high linear energy transfer and short path length of alpha particles make them highly effective at killing cancer cells with minimal damage to surrounding healthy tissues. nih.gov

Researchers have explored the use of α-methyl-L-phenylalanine as a vehicle for delivering alpha emitters to tumors. One such approach involves labeling α-methyl-L-phenylalanine with astatine-211 (B1237555) (²¹¹At), a promising alpha-emitting radionuclide. Preclinical studies have evaluated the therapeutic efficacy of 2-[²¹¹At]astato-α-methyl-L-phenylalanine (2-[²¹¹At]AAMP). nih.gov In these studies, 2-[²¹¹At]AAMP demonstrated LAT1-specific cellular uptake and inhibited the growth of cancer cells in vitro. nih.gov In tumor-bearing mice, 2-[²¹¹At]AAMP accumulated in tumors and showed a beneficial effect on survival. nih.gov

To enhance the therapeutic effect of 2-[²¹¹At]AAMP, researchers have investigated the co-administration of probenecid, an inhibitor of organic anion transporters. Probenecid was found to delay the clearance of 2-[²¹¹At]AAMP from the blood, leading to increased accumulation in tumors and a markedly improved therapeutic effect in mice. nih.gov

Another study investigated the use of astatine-211 labeled phenylalanine (²¹¹At-PA) for the treatment of glioma in preclinical models. researchgate.net This radiopharmaceutical demonstrated a dose-dependent tumor growth suppression effect in both xenograft and allograft glioma models. researchgate.net The uptake of ²¹¹At-PA in glioma cells was shown to be mediated by system L amino acid transporters. researchgate.net

Preclinical Targeted Alpha Therapy Data for Radiolabeled Phenylalanine Derivatives

Radiopharmaceutical Animal Model Tumor Type Key Findings
2-[²¹¹At]AAMP Mice LAT1-positive cancers LAT1-specific cellular uptake, in vitro cell growth inhibition, tumor accumulation, and improved survival. nih.gov
2-[²¹¹At]AAMP with probenecid Mice LAT1-positive cancers Delayed blood clearance, increased tumor accumulation, and markedly improved therapeutic effect. nih.gov

Investigation of Amino Acid Metabolism and Interactions

α-Methyl-DL-phenylalanine serves as a valuable probe for studying amino acid metabolism due to its ability to inhibit key enzymes involved in these pathways. It is a known inhibitor of phenylalanine hydroxylase, the enzyme that converts phenylalanine to tyrosine. researchgate.netnih.gov By inhibiting this enzyme, α-methyl-DL-phenylalanine can induce a state of hyperphenylalaninemia in animal models, mimicking the biochemical characteristics of phenylketonuria (PKU). researchgate.netnih.gov This allows researchers to study the metabolic consequences of elevated phenylalanine levels and to investigate potential therapeutic interventions for PKU.

In such studies, the administration of α-methyl-DL-phenylalanine and phenylalanine to developing mice led to a significant increase in phenylalanine concentrations in both plasma and brain, while tyrosine levels remained largely unchanged. researchgate.net This experimental model has been used to investigate the effects of hyperphenylalaninemia on various cellular processes, including protein synthesis. researchgate.net

Furthermore, α-methyl-DL-phenylalanine is also an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamine neurotransmitters. nih.gov This property makes it a useful tool for studying the regulation of catecholamine biosynthesis and its role in neurological function. As a substrate for the L-type amino acid transporter 1 (LAT1), α-methyl-DL-phenylalanine can be transported across the blood-brain barrier, allowing for the investigation of its effects within the central nervous system. wikipedia.orgnih.gov

Advanced Analytical Methodologies for α Methyl Dl Phenylalanine and Metabolites

Chromatographic Techniques for Quantification in Biological Matrices

Chromatographic methods are fundamental for the separation and quantification of α-Methyl-DL-phenylalanine in biological matrices such as plasma, serum, and dried blood spots. rsc.orgnih.gov High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most prominently used techniques due to their robustness and precision. nih.govsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis of amino acids, including α-Methyl-DL-phenylalanine, in plasma. nih.gov Isocratic HPLC methods with ultraviolet (UV) detection have been developed for this purpose. nih.gov These methods are valued for their wide linear range and good correlation with other chromatographic techniques. nih.gov For instance, a typical HPLC analysis can be completed in under 15 minutes, making it suitable for routine monitoring. nih.gov In many analytical methods for phenylalanine and related compounds, α-methylphenylalanine is utilized as an internal standard to ensure accuracy. rsc.org The separation is often achieved using a reverse-phase column, with a mobile phase consisting of a mixture of an organic solvent like ethanol (B145695) or acetonitrile (B52724) and water. rsc.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of amino acids, though it requires a derivatization step to increase the volatility of the polar amino acid molecules. sigmaaldrich.com Silylation is a common derivatization technique where active hydrogens on the amino and carboxyl groups are replaced with a nonpolar moiety, such as a tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com The resulting derivatives are more volatile and less sensitive to moisture, making them suitable for GC analysis. sigmaaldrich.com The mass spectrometer detector allows for the identification of the derivatives based on their characteristic fragmentation patterns. sigmaaldrich.com

Below is an interactive data table summarizing common chromatographic techniques for the analysis of α-Methyl-DL-phenylalanine and related compounds.

TechniqueSample MatrixDerivatizationDetection MethodKey Advantages
HPLCPlasma, Dried Blood SpotsNot typically requiredUV, FluorescenceRobust, reliable, wide linear range nih.govresearchgate.net
GC-MSPlasma, Dried Blood SpotsRequired (e.g., Silylation)Mass SpectrometryHigh sensitivity and specificity sigmaaldrich.com

Spectroscopic Methods for Structural and Environmental Probing

Spectroscopic techniques are indispensable for elucidating the molecular structure of α-Methyl-DL-phenylalanine and for studying its interactions within different environments. nih.gov Methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and mass, while infrared (IR) and Raman spectroscopy offer insights into its vibrational modes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for the structural analysis of α-Methyl-DL-phenylalanine. It provides information about the chemical environment of the hydrogen atoms within the molecule. nih.gov For instance, the aromatic protons of the phenyl ring in phenylalanine and its derivatives can be directly detected in biological samples like the brain. nih.gov The chemical shifts and coupling constants observed in an NMR spectrum are characteristic of the molecule's structure. chemicalbook.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of α-Methyl-DL-phenylalanine. In GC-MS, electron ionization is often used, which results in characteristic fragmentation patterns that can be used for structural identification. sigmaaldrich.com The mass spectrum of a compound is a unique fingerprint that aids in its unambiguous identification. nist.gov

Vibrational Spectroscopy (FTIR and Raman): Fourier-transform infrared (FTIR) and Raman spectroscopy are used to study the vibrational modes of the molecule. researchgate.net These techniques provide information about the functional groups present in the molecule and can be used to study intermolecular interactions. researchgate.net The vibrational spectra are sensitive to the conformation of the molecule and can be used to distinguish between different conformers. acs.org

The following interactive data table provides an overview of spectroscopic methods used for the analysis of α-Methyl-DL-phenylalanine.

Spectroscopic MethodInformation ObtainedApplication
¹H NMRChemical environment of protons, structural conformation nih.govchemicalbook.comStructural elucidation
Mass SpectrometryMolecular weight, elemental composition, fragmentation patterns sigmaaldrich.comnist.govIdentification and structural analysis
FTIR/RamanVibrational modes, functional groups, intermolecular interactions researchgate.netStructural characterization, conformational analysis

Metabolomic Profiling in α-Methyl-DL-phenylalanine Research

Metabolomics involves the comprehensive study of small molecules, or metabolites, within a biological system. nih.gov In the context of α-Methyl-DL-phenylalanine research, metabolomic profiling is a powerful approach to understand the systemic effects of this compound, particularly its impact on phenylalanine metabolism. frontiersin.org α-Methyl-DL-phenylalanine is known to inhibit phenylalanine hydroxylase, the enzyme that converts phenylalanine to tyrosine, leading to a condition that mimics hyperphenylalaninemia. nih.govnih.gov

Applications in Disease Models: Research using α-Methyl-DL-phenylalanine in combination with phenylalanine has been instrumental in creating animal models of hyperphenylalaninemia. nih.gov Metabolomic studies in such models can reveal alterations in various metabolic pathways. nih.gov For example, studies have shown that this induced hyperphenylalaninemia can lead to reduced myelin formation and inhibition of fatty acid desaturation in the brain. nih.gov

Analytical Platforms: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a key analytical platform in metabolomics. nih.gov This technique allows for the sensitive and specific detection and quantification of a wide range of metabolites in biological fluids like plasma and urine. nih.gov By comparing the metabolomic profiles of treated and untreated subjects, researchers can identify biomarkers and gain insights into the biochemical mechanisms affected by α-Methyl-DL-phenylalanine. mdpi.com For instance, metabolomic profiling in conditions with altered phenylalanine metabolism, such as Parkinson's disease, has revealed shifts in metabolic pathways, such as an increase in the production of trans-cinnamate from phenylalanine. nih.govfrontiersin.org

The interactive data table below summarizes key findings from metabolomic research relevant to α-Methyl-DL-phenylalanine.

Research AreaKey FindingsAnalytical Technique
Hyperphenylalaninemia ModelsReduced myelin formation, inhibition of fatty acid desaturation nih.govNot specified in abstract
Parkinson's DiseaseAltered phenylalanine metabolism with a shift towards trans-cinnamate production nih.govfrontiersin.orgLC-ESI-MS/MS nih.gov
Phenylketonuria (PKU)Identification of unique phenylalanine adducts like n-lactoyl-phenylalanine (B6596714) mdpi.comMass spectrometry-based untargeted metabolomics and lipidomics mdpi.com

Preclinical Research and Mechanistic Insights into Potential Therapeutic Applications

Mechanisms of Action in Neurological Disorder Research

The investigation of alpha-Methyl-DL-phenylalanine in the context of neurological disorders is primarily rooted in its ability to inhibit crucial enzymes involved in the synthesis of catecholamine neurotransmitters. wikipedia.org These neurotransmitters, including dopamine (B1211576), norepinephrine (B1679862), and epinephrine, are fundamental to numerous neurological processes, and their dysregulation is implicated in various pathologies. wikipedia.orgwikipedia.org

Key mechanisms of action identified in preclinical models include:

Inhibition of Tyrosine Hydroxylase: this compound acts as an inhibitor of tyrosine hydroxylase. wikipedia.org This enzyme catalyzes the conversion of tyrosine to L-DOPA, which is the rate-limiting step in the biosynthesis of all catecholamines. wikipedia.orgsigmaaldrich.comresearchgate.net By blocking this critical step, the compound can lead to a depletion of dopamine, norepinephrine, and epinephrine, a mechanism that has been explored for studying conditions related to catecholamine excess. wikipedia.org

Inhibition of Phenylalanine Hydroxylase: The compound also inhibits phenylalanine hydroxylase, the enzyme responsible for converting phenylalanine into tyrosine. wikipedia.orgnih.gov In animal studies, co-administration of this compound with phenylalanine has been used to induce a state of hyperphenylalaninemia, which serves as an experimental model for the genetic disorder phenylketonuria (PKU). wikipedia.orgnih.govnih.gov This model allows researchers to study the downstream neurological effects of high phenylalanine levels, such as impaired myelin formation and reduced protein synthesis in the brain. nih.govnih.gov

Impact on Brain Protein Synthesis: Research in developing mice has shown that the induced hyperphenylalaninemia from treatment with this compound and phenylalanine leads to the disaggregation of brain polyribosomes and a reduction in the rates of polypeptide chain elongation. nih.gov This suggests an impairment of nerve tissue protein biosynthesis, a potential contributor to the neurological symptoms observed in untreated PKU. nih.gov

MechanismEnzyme/Process AffectedBiochemical OutcomeRelevance in Neurological Research
Enzyme InhibitionTyrosine HydroxylaseBlocks conversion of Tyrosine to L-DOPA, depleting catecholamines (dopamine, norepinephrine). wikipedia.orgModel for studying states of catecholamine depletion.
Enzyme InhibitionPhenylalanine HydroxylaseBlocks conversion of Phenylalanine to Tyrosine. wikipedia.orgnih.govUsed with Phenylalanine to create animal models of Phenylketonuria (PKU). nih.govnih.gov
Protein Synthesis DisruptionBrain PolyribosomesCauses disaggregation and reduces polypeptide chain elongation. nih.govInvestigating the pathophysiology of metabolic disorders like PKU. nih.gov
Metabolic ConversionMetabolism to Metaraminol (B1676334)The metabolite metaraminol promotes the release of catecholamines. wikipedia.orgAdds complexity to its effects on neurotransmitter levels.

Exploration in Cancer Therapeutics via Amino Acid Transporter Targeting

Cancer cells exhibit altered metabolic pathways to fuel their rapid growth and proliferation, including an increased demand for amino acids. nih.gov This has led to the exploration of amino acid transporters as potential targets for cancer therapy. nih.govmdpi.com The L-type amino acid transporter 1 (LAT1), in particular, is frequently overexpressed in a wide variety of human cancers, and its elevated expression often correlates with a poor prognosis. nih.govresearchgate.net

This compound is a substrate for LAT1, which facilitates its transport across cell membranes, including the blood-brain barrier. wikipedia.org While not a therapeutic agent itself, its interaction with LAT1 places it within a class of compounds used to probe and target this critical cancer-related transporter. The rationale for targeting LAT1 in cancer therapeutics is based on several key observations:

LAT1 Overexpression: Numerous studies have confirmed that LAT1 is highly expressed in many types of cancer cells compared to normal tissues, making it a selective target. nih.govresearchgate.netmdpi.com

Essential Amino Acid Transport: LAT1 is the primary transporter for large essential neutral amino acids, such as leucine (B10760876), isoleucine, and phenylalanine. mdpi.com By importing these crucial building blocks, LAT1 supports the high rate of protein synthesis required by cancer cells. researchgate.netmdpi.com

Activation of mTORC1 Pathway: The uptake of leucine via LAT1 is a critical signal for activating the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and metabolism. researchgate.netmdpi.com Aberrant mTORC1 activation is a common feature of many cancers. mdpi.com

Therapeutic Strategy: Inhibiting LAT1 function is hypothesized to starve cancer cells of essential amino acids, thereby suppressing protein synthesis, inhibiting the mTORC1 pathway, and ultimately leading to a reduction in cell growth and proliferation. mdpi.comresearchgate.net This strategy has been validated in preclinical studies using specific LAT1 inhibitors like JPH203 and BCH (2-aminobicyclo-2,2,1-heptane-2 carboxylic acid), which have demonstrated anti-tumor effects in various cancer models. mdpi.commdpi.commdpi.com

Diagnostic and Drug Delivery Applications: The high activity of LAT1 in tumors is also exploited for diagnostic imaging. Radiolabeled amino acid analogues, such as ¹⁸F-fluoro-α-methyl-tyrosine (FAMT), are used as LAT1-specific probes in Positron Emission Tomography (PET) to visualize tumors. nih.govresearchgate.net Furthermore, the transporter can be used to deliver cytotoxic drugs, such as in boron neutron capture therapy using L-p-boronophenylalanine. oregonstate.edu

Feature of LAT1 in CancerDescriptionTherapeutic Implication
UpregulationLAT1 expression is significantly increased in many cancer types (e.g., prostate, gastric, pancreatic). nih.govnih.govProvides a cancer-selective target for therapeutic intervention. researchgate.net
FunctionTransports large essential neutral amino acids (e.g., Leucine, Phenylalanine) into the cell. mdpi.comInhibition can deprive cancer cells of essential nutrients required for growth. nih.gov
Signaling RoleLeucine import via LAT1 activates the mTORC1 pathway, a key driver of cell proliferation. researchgate.netmdpi.comBlocking LAT1 can downregulate mTORC1 signaling, thus inhibiting cancer cell growth. researchgate.net
Targeting PrecedentSpecific LAT1 inhibitors (e.g., JPH203) and diagnostic probes (e.g., FAMT) have been developed. researchgate.netmdpi.commdpi.comValidates LAT1 as a viable target for both therapeutic and diagnostic applications in oncology. oregonstate.edu

Studies on Broader Biochemical Processes and Physiological Regulations

Beyond its specific applications in neurological and cancer research, this compound serves as a tool compound for studying fundamental biochemical pathways. Its structural similarity to phenylalanine allows it to interact with enzymes and transporters involved in amino acid metabolism, providing insights into their regulation and physiological roles.

Phenylalanine Metabolism: The compound is a well-established inhibitor of phenylalanine hydroxylase. wikipedia.orgnih.gov This enzyme is critical for the catabolism of excess dietary phenylalanine. nih.gov Its inhibition is a key mechanism for inducing experimental hyperphenylalaninemia, which mimics the biochemical signature of PKU and allows for the study of how elevated phenylalanine levels impact other metabolic pathways, such as lipid metabolism and myelin synthesis. nih.govresearchgate.net Phenylalanine biosynthesis and catabolism are tightly regulated processes, and inhibitors like this compound help elucidate the feedback mechanisms involved. nih.govbiorxiv.org

Catecholamine Biosynthesis: As a tyrosine hydroxylase inhibitor, this compound directly interferes with the rate-limiting step of catecholamine synthesis. wikipedia.orgwikipedia.org This pathway begins with phenylalanine being converted to tyrosine, which is then hydroxylated to L-DOPA, decarboxylated to dopamine, and can be further converted to norepinephrine and epinephrine. wikipedia.orgwikipedia.orgresearchgate.net By inhibiting tyrosine hydroxylase, the compound provides a method to study the physiological consequences of reduced catecholamine levels and the compensatory mechanisms the body employs. wikipedia.orgsigmaaldrich.com

Aromatic L-Amino Acid Decarboxylase (AADC): AADC is another key enzyme in monoamine neurotransmitter synthesis, responsible for converting L-DOPA to dopamine and 5-HTP to serotonin. wikipedia.org While this compound primarily targets the preceding hydroxylase enzymes, alterations in the upstream supply of substrates like L-DOPA indirectly affect the flux through the AADC-catalyzed step. nih.gov The decarboxylation of phenylalanine itself is a rate-limiting step in the synthesis of the trace amine phenylethylamine, a modulator of dopamine transmission. nih.gov

Amino Acid Interactions: Studies using this compound have contributed to the understanding of competitive interactions among amino acids. For instance, high levels of phenylalanine, induced by the compound, can compete with other large neutral amino acids like tyrosine and tryptophan for transport across the blood-brain barrier, affecting the central synthesis of other neurotransmitters. wikipedia.orgsigmaaldrich.com

Biochemical ProcessKey Enzyme/SystemEffect of this compoundPhysiological Consequence
Phenylalanine CatabolismPhenylalanine Hydroxylase (PAH)Inhibition. wikipedia.orgnih.govscbt.comAccumulation of phenylalanine; reduced production of tyrosine. nih.gov
Catecholamine SynthesisTyrosine Hydroxylase (TH)Inhibition of the rate-limiting step. wikipedia.orgsigmaaldrich.comDepletion of dopamine, norepinephrine, and epinephrine. wikipedia.org
Monoamine SynthesisAromatic L-Amino Acid Decarboxylase (AADC)Indirectly affects substrate availability for this enzyme. wikipedia.orgnih.govAlters the rate of synthesis for dopamine, serotonin, and trace amines.
Amino Acid TransportL-type Amino Acid Transporters (e.g., LAT1)Acts as a substrate, competing with other amino acids. wikipedia.orgCan alter the balance of amino acids entering the brain and other tissues. sigmaaldrich.com

Q & A

Q. How can researchers confirm the identity and purity of α-methyl-DL-phenylalanine in experimental settings?

Methodological Answer:

  • Analytical Techniques : Use high-performance liquid chromatography (HPLC) with a chiral column to separate enantiomers (D- and L-forms) and confirm stereochemical composition. Pair this with nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C) to verify structural integrity by analyzing methyl group signals at δ ~1.3–1.5 ppm and aromatic protons at δ ~7.2–7.4 ppm .
  • Purity Assessment : Quantify purity via mass spectrometry (MS) and compare retention times with reference standards. NIST Chemistry WebBook provides validated spectral data for cross-referencing .

Q. What are the recommended storage conditions to maintain α-methyl-DL-phenylalanine stability?

Methodological Answer:

  • Store the compound in a desiccator at –20°C to prevent hygroscopic degradation. Avoid exposure to light and oxidizing agents. Pre-dissolve in inert solvents (e.g., dimethyl sulfoxide, DMSO) for short-term use, and aliquot to minimize freeze-thaw cycles .

Q. How can solubility challenges of α-methyl-DL-phenylalanine in aqueous buffers be addressed?

Methodological Answer:

  • Test solubility in buffered solutions with adjusted pH (e.g., phosphate-buffered saline at pH 7.4). If insoluble, use co-solvents like ethanol (≤5% v/v) or surfactants (e.g., Tween-20) to enhance dissolution. Confirm solvent compatibility with downstream assays (e.g., enzyme activity tests) .

Advanced Research Questions

Q. How can α-methyl-DL-phenylalanine be used to study phenylalanine hydroxylase (PAH) inhibition in phenylketonuria (PKU) models?

Methodological Answer:

  • Experimental Design : In vitro, incubate recombinant PAH with α-methyl-DL-phenylalanine and measure residual enzyme activity via HPLC quantification of tyrosine production. Use Michaelis-Menten kinetics to calculate KiK_i (inhibition constant). Validate results against wild-type and mutant PAH isoforms .
  • Data Contradiction Analysis : If conflicting KiK_i values arise between studies, verify assay conditions (e.g., pH, co-factor tetrahydrobiopterin levels) and purity of the inhibitor. Cross-reference with structural studies (e.g., X-ray crystallography) to assess binding mode variations .

Q. What strategies are effective for resolving discrepancies in reported metabolic effects of α-methyl-DL-phenylalanine across cell lines?

Methodological Answer:

  • Replication Framework : Standardize cell culture conditions (e.g., media composition, passage number) and use isotopic labeling (e.g., 13^{13}C-phenylalanine tracing) to track metabolic flux. Compare results across multiple cell lines (e.g., HepG2 vs. HEK293) to identify tissue-specific responses.
  • Meta-Analysis : Aggregate published data using PRISMA guidelines, focusing on variables like dosage (µM–mM range) and exposure time. Apply statistical models (e.g., random-effects meta-regression) to account for heterogeneity .

Q. How does the stereochemistry of α-methyl-DL-phenylalanine influence its interaction with amino acid transporters in neuronal studies?

Methodological Answer:

  • Transport Assays : Use radiolabeled 3^{3}H-α-methyl-DL-phenylalanine in competitive uptake experiments with SH-SY5Y or primary neuronal cells. Compare D- and L-enantiomer uptake kinetics (e.g., VmaxV_{max}, KmK_m) via liquid scintillation counting.
  • Advanced Imaging : Employ confocal microscopy with fluorescent analogs (e.g., BODIPY-conjugated derivatives) to visualize subcellular localization and transporter specificity .

Data and Safety Considerations

Q. How should researchers address conflicting spectral data for α-methyl-DL-phenylalanine in public databases?

Methodological Answer:

  • Cross-validate spectral peaks (NMR, IR) with NIST Standard Reference Data, which undergoes rigorous quality control. For discrepancies, re-run spectra under identical conditions (e.g., solvent, temperature) and consult crystallographic data (if available) to resolve structural ambiguities .

Q. What safety protocols are critical when handling α-methyl-DL-phenylalanine in vivo studies?

Methodological Answer:

  • Conduct toxicity screenings in rodent models: Measure plasma phenylalanine levels and monitor neurological symptoms (e.g., seizures) at doses >500 mg/kg. Adhere to institutional animal care guidelines (IACUC) and include control groups receiving non-methylated phenylalanine .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.